molecular formula C24H22N2O6S B277252 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxyphenyl)-N-(4-methoxybenzyl)propanamide

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxyphenyl)-N-(4-methoxybenzyl)propanamide

Cat. No. B277252
M. Wt: 466.5 g/mol
InChI Key: WZAQJAOJSYRYDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxyphenyl)-N-(4-methoxybenzyl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as DBIMB, and its chemical structure is shown below:
DBIMB has been synthesized using various methods, and its synthesis method is an important aspect of its study. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research are also crucial areas of investigation.

Mechanism Of Action

DBIMB has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It does this by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. By inhibiting the activity of NF-κB, DBIMB can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
DBIMB has been shown to exhibit potent anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the proliferation of vascular smooth muscle cells, which play a key role in the development of atherosclerosis. Additionally, it has been found to exhibit antioxidant properties, which may help to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

DBIMB has several advantages for use in lab experiments. It is a potent inhibitor of NF-κB, making it a useful tool for studying the role of NF-κB in inflammation and cancer. It is also relatively easy to synthesize, making it readily available for use in research. However, its potency may also be a limitation, as it may exhibit off-target effects at high concentrations.

Future Directions

There are several future directions for research on DBIMB. One area of investigation is the development of new drugs based on DBIMB. Its potent anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new drugs for the treatment of these conditions. Another area of research is the investigation of its potential as a tool for studying the role of NF-κB in other diseases, such as atherosclerosis. Additionally, further studies are needed to determine the optimal concentration of DBIMB for use in lab experiments, and to investigate any potential off-target effects.

Synthesis Methods

DBIMB can be synthesized using a variety of methods, including the reaction of 2-hydroxybenzaldehyde with 4-methoxybenzylamine to form 2-(4-methoxybenzylideneamino)phenol. This compound is then reacted with 2-bromo-N-(2-hydroxyphenyl)propanamide to form 3-(2-(4-methoxybenzylideneamino)phenyl)-N-(2-hydroxyphenyl)-N-(4-methoxybenzyl)propanamide. The final step involves the reaction of this compound with 2-mercaptobenzoic acid to form DBIMB.

Scientific Research Applications

DBIMB has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

properties

Product Name

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxyphenyl)-N-(4-methoxybenzyl)propanamide

Molecular Formula

C24H22N2O6S

Molecular Weight

466.5 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C24H22N2O6S/c1-32-18-12-10-17(11-13-18)16-25(20-7-3-4-8-21(20)27)23(28)14-15-26-24(29)19-6-2-5-9-22(19)33(26,30)31/h2-13,27H,14-16H2,1H3

InChI Key

WZAQJAOJSYRYDC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN(C2=CC=CC=C2O)C(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O

Canonical SMILES

COC1=CC=C(C=C1)CN(C2=CC=CC=C2O)C(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O

Origin of Product

United States

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